molecular formula C18H14ClN5O6 B157958 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid CAS No. 1833-72-3

1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid

Cat. No. B157958
CAS RN: 1833-72-3
M. Wt: 431.8 g/mol
InChI Key: MRUWXPLBWROTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid, also known as Cl-MNB, is a synthetic compound that belongs to the class of azo compounds. It has a molecular weight of 428.82 g/mol and a chemical formula of C17H13ClN4O6. Cl-MNB is an important compound in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid has also been shown to exhibit antioxidant activity and to protect cells from oxidative stress. In addition, 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid has been shown to inhibit the production of inflammatory mediators and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also fluorescent, which makes it useful for the detection of metal ions and other molecules. However, there are also limitations to the use of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid in lab experiments. It is a relatively new compound, and its properties and potential applications are still being studied. In addition, the synthesis of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid is a complex process that requires careful control of reaction conditions and purification steps.

Future Directions

There are several future directions for the study of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid. One direction is the development of new drugs based on the structure of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid and its effects on various biochemical and physiological processes. Additionally, the use of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid as a fluorescent probe for the detection of metal ions and other molecules could be further explored. Finally, the synthesis of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid could be optimized to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid involves the reaction between 3-chloroaniline and 4-methoxy-2-nitrobenzenediazonium tetrafluoroborate in the presence of sodium acetate and acetic acid. The resulting product is then reacted with 3-methylbarbituric acid in the presence of sodium ethoxide to yield 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid. The synthesis of 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid has been used as a fluorescent probe for the detection of metal ions and has been investigated for its potential use in the development of new drugs for the treatment of cancer and other diseases.

properties

CAS RN

1833-72-3

Product Name

1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid

Molecular Formula

C18H14ClN5O6

Molecular Weight

431.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)diazenyl]-3-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H14ClN5O6/c1-22-16(25)15(17(26)23(18(22)27)11-5-3-4-10(19)8-11)21-20-13-7-6-12(30-2)9-14(13)24(28)29/h3-9,15H,1-2H3

InChI Key

MRUWXPLBWROTCB-UHFFFAOYSA-N

SMILES

CN1C(=O)C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N=NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N=NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Other CAS RN

1833-72-3

Origin of Product

United States

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